Technical Whitepaper: Chemical Profiling and Synthetic Methodologies for 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic Acid
Technical Whitepaper: Chemical Profiling and Synthetic Methodologies for 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic Acid
Executive Summary
In modern rational drug design, the strategic selection of highly functionalized biaryl building blocks is paramount. 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid has emerged as a privileged scaffold, particularly in the development of targeted therapeutics such as kinase inhibitors and poly(ADP-ribose) polymerase (PARP) inhibitors. This technical guide provides an in-depth analysis of its structural properties, chemical reactivity, and a validated, scalable synthetic methodology.
Structural Elucidation & Physicochemical Profiling
The architecture of this molecule features a benzoic acid core substituted with a fluorine atom at the C5 position and a 1-methyl-1H-pyrazol-5-yl moiety at the C2 position. This specific arrangement dictates its unique behavior in both synthetic workflows and biological systems.
-
The Fluorine Effect: The substitution of fluorine at the C5 position introduces a strong inductive electron-withdrawing effect. This lowers the pKa of the adjacent carboxylic acid, modulating its ionization state and improving its lipophilic efficiency (LipE). Crucially, the C5-fluorine blocks cytochrome P450-mediated oxidation at the para-position relative to the pyrazole ring, significantly enhancing the metabolic half-life of downstream active pharmaceutical ingredients (APIs).
-
Biaryl Axis & Atropisomerism: The steric clash between the C1-carboxylic acid, the C2-pyrazole ring, and the N1-methyl group forces the pyrazole out of coplanarity with the phenyl ring. While this creates a chiral axis, the rotational barrier is generally insufficient to isolate stable atropisomers at room temperature, resulting in a rapidly interconverting conformational ensemble that can adapt to complex protein binding pockets.
Quantitative Physicochemical Properties
The following table summarizes the core molecular descriptors critical for predicting the pharmacokinetic behavior of derivatives built from this scaffold.
| Property | Value |
| Chemical Name | 5-Fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid |
| Molecular Formula | C11H9FN2O2 |
| Molecular Weight | 220.20 g/mol |
| Calculated LogP (cLogP) | 1.78 |
| Hydrogen Bond Donors (HBD) | 1 |
| Hydrogen Bond Acceptors (HBA) | 4 |
| Topological Polar Surface Area (TPSA) | 55.12 Ų |
| Rotatable Bonds | 2 |
Applications in Drug Discovery
As a highly functionalized intermediate, this compound serves as a critical vector in Fragment-Based Drug Discovery (FBDD). The carboxylic acid acts as a versatile synthetic handle, most commonly undergoing amide coupling with complex amines or anilines. This scaffold has been heavily documented in the synthesis of potent inhibitors targeting neurodegenerative pathways and oncology targets ()[1].
Integration of the benzoic acid scaffold into targeted inhibitor design via amide coupling.
Synthetic Workflow & Mechanistic Insights
The most robust and scalable method for constructing this biaryl system is the Suzuki-Miyaura cross-coupling between 2-bromo-5-fluorobenzoic acid and 1-methyl-1H-pyrazole-5-boronic acid pinacol ester ()[2].
Mechanistic Rationale for Reagent Selection
-
Boronic Ester over Free Acid: The 5-position of 1-methylpyrazole is highly susceptible to protodeboronation under basic aqueous conditions. Utilizing the pinacol ester (Bpin) provides vital steric shielding around the empty p-orbital of the boron atom. This significantly reduces the rate of nucleophilic attack by hydroxide, extending the reagent's half-life long enough for transmetalation to occur ()[3].
-
Catalyst System: The coupling of an ortho-substituted aryl halide with an ortho-substituted boronic ester is sterically demanding. Pd(dppf)Cl₂ is selected because the large bite angle of the bidentate dppf ligand enforces a cis-coordination geometry on the palladium center. This accelerates the final reductive elimination step—often the rate-limiting bottleneck in the synthesis of highly hindered biaryls.
Synthetic workflow for 5-fluoro-2-(1-methyl-1H-pyrazol-5-yl)benzoic acid via Suzuki coupling.
Experimental Protocol: Self-Validating Suzuki-Miyaura Coupling
The following protocol is designed as a self-validating system, utilizing distinct physicochemical phase changes to ensure high purity and yield without the immediate need for column chromatography.
Reagents:
-
2-Bromo-5-fluorobenzoic acid (1.0 equiv, limiting reagent)
-
1-Methyl-1H-pyrazole-5-boronic acid pinacol ester (1.2 equiv)
-
Pd(dppf)Cl₂·CH₂Cl₂ (0.05 equiv)
-
Na₂CO₃ (3.0 equiv)
-
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
-
Reaction Assembly & Degassing: In a Schlenk flask, dissolve 2-bromo-5-fluorobenzoic acid and the boronic ester in 1,4-dioxane. Add the aqueous Na₂CO₃ solution. Sparge the biphasic mixture with argon for 15 minutes.
-
Causality: Removing dissolved oxygen is critical to prevent the oxidative homocoupling of the boronic ester and the irreversible oxidation of the Pd(0) active catalytic species.
-
-
Catalyst Initiation: Add Pd(dppf)Cl₂ under a positive argon stream. Seal the flask and heat to 90°C for 12–18 hours with vigorous stirring.
-
In-Process Control (Self-Validation): Monitor the reaction via LC-MS. The reaction is deemed complete when the starting bromide peak is fully consumed and the product mass ([M+H]⁺ = 221.0) dominates the chromatogram.
-
pH-Driven Workup: Cool the mixture to room temperature. Dilute with ethyl acetate (EtOAc) and water. Separate the layers.
-
Causality: At this highly alkaline pH, the product exists as a water-soluble sodium carboxylate salt. This forces organic impurities, unreacted boronic ester, and catalyst ligands into the EtOAc layer. Discard the organic layer.
-
-
Product Isolation: Carefully acidify the aqueous layer to pH 3 using 1M HCl.
-
Causality: The pKa of the fluorinated benzoic acid is ~3.5. Dropping the pH to 3 ensures complete protonation to the free acid, which dramatically lowers its aqueous solubility. Extract the newly formed precipitate/suspension with fresh EtOAc (3x).
-
-
Purification & Validation: Dry the combined organic extracts over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Validate the structural integrity via ¹H NMR (DMSO-d6), confirming the presence of the N-methyl singlet (~3.7 ppm) and the characteristic pyrazole doublets (typically ~6.3 and 7.5 ppm).
References
- Title: Compounds and their administration for treating a neurodegenerative disease as well as a method for identifying a compound capable of inhibiting a kinase, such as LRRK (US8569281B2)
- Title: A kind of synthetic method of Taladegib (CN106279114A)
-
Title: Development and profiling of mGlu7 NAMs with a range of saturable inhibition of agonist responses in vitro Source: PubMed Central (PMC) URL: [Link]
Sources
- 1. US8569281B2 - Compounds and their administration for treating a neurodegenerative disease as well as a method for identifying a compound capable of inhibiting a kinase, such as LRRK - Google Patents [patents.google.com]
- 2. CN106279114A - A kind of synthetic method of Taladegib - Google Patents [patents.google.com]
- 3. Development and profiling of mGlu7 NAMs with a range of saturable inhibition of agonist responses in vitro - PMC [pmc.ncbi.nlm.nih.gov]
